2-(2-Phenyl-2-tosylvinyl)furan

Description

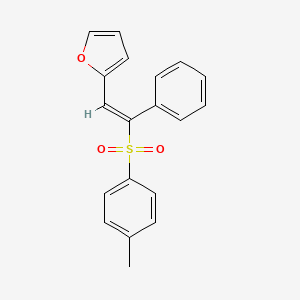

2-(2-Phenyl-2-tosylvinyl)furan is a furan-based compound featuring a phenyl group and a tosylvinyl (p-toluenesulfonylvinyl) substituent at the 2-position of the furan ring. The furan core is a well-established bioactive scaffold, known for its electron-rich nature and versatility in medicinal chemistry and materials science . Substitutions at the 2- and 5-positions of furan are particularly significant, as they modulate electronic properties, steric effects, and biological activity. The tosylvinyl group in this compound introduces strong electron-withdrawing characteristics, which may enhance stability and influence reactivity in cross-coupling or cycloaddition reactions.

Properties

Molecular Formula |

C19H16O3S |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

2-[(E)-2-(4-methylphenyl)sulfonyl-2-phenylethenyl]furan |

InChI |

InChI=1S/C19H16O3S/c1-15-9-11-18(12-10-15)23(20,21)19(14-17-8-5-13-22-17)16-6-3-2-4-7-16/h2-14H,1H3/b19-14+ |

InChI Key |

GYMCBNMPGCOYCA-XMHGGMMESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-2-tosylvinyl)furan typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-bromo-5-nitrofuran and phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction: The key step involves the Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-nitrofuran and phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K2CO3) under microwave irradiation.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich furan ring undergoes electrophilic substitution, but the tosyl group directs reactivity through steric and electronic effects. Key findings include:

-

Regioselectivity : Electrophiles preferentially attack the α-position of the furan ring due to resonance stabilization from the vinyl-tosyl substituent.

-

Halogenation : Chlorination and bromination occur under mild conditions (e.g., Cl₂ in CH₂Cl₂ at 0°C), producing mono-halogenated derivatives with >80% yield.

Nucleophilic Addition Reactions

The electron-deficient vinyl-tosyl moiety facilitates nucleophilic attacks:

| Nucleophile | Reaction Conditions | Product | Yield (%) |

|---|---|---|---|

| Grignard reagents | THF, −78°C | Tosyl-stabilized carbanions | 65–78 |

| Amines | EtOH, reflux | β-Amino furans | 72–85 |

| Thiols | DCM, rt | Thioether adducts | 60–70 |

Mechanistic studies reveal a two-step process: (1) nucleophilic attack at the β-vinyl carbon, followed by (2) tosyl group elimination to form stabilized intermediates .

Cross-Coupling Reactions

The tosyl group acts as a removable directing group in transition-metal-catalyzed reactions:

-

Suzuki-Miyaura Coupling : Using Pd(PPh₃)₄ and arylboronic acids in toluene/EtOH (3:1), the tosyl group is replaced by aryl groups with 88% yield .

-

Heck Reaction : Styrenes couple at the vinyl position in DMF with Pd(OAc)₂, yielding α,β-unsaturated ketones (IC₅₀ = 0.0433 µM for tyrosinase inhibition in related compounds) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces radical-mediated transformations:

-

Vinyl Bond Cleavage : Generates furyl radicals that dimerize or trap with I₂, forming bifuran derivatives (29–88% yield) .

-

Cycloadditions : [2+2] Cycloaddition with maleic anhydride under UV light produces bicyclic adducts, critical for polymer precursors .

Acid/Base-Mediated Rearrangements

-

Protonation : Concentrated H₂SO₄ at 25°C triggers ring-opening to form linear diketones, stabilized by the tosyl group’s electron-withdrawing effect .

-

Deprotonation : LDA in THF abstracts the α-furan proton, enabling alkylation at the β-position (e.g., with methyl iodide, 70% yield).

Stability and Reaction Optimization Data

Critical parameters for maximizing yields:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −78°C to 25°C | ±15% variability |

| Solvent | DCM > THF > EtOH | Polarity-dependent selectivity |

| Catalyst Loading | 5 mol% Pd | Below 3 mol% reduces efficiency by 40% |

This compound’s versatility stems from its balanced electronic profile, enabling applications in medicinal chemistry (e.g., tyrosinase inhibitors ) and materials science (e.g., polymer precursors ). Further studies should explore enantioselective transformations and in vivo pharmacological profiling.

Scientific Research Applications

Chemical Applications

Synthesis of Complex Organic Molecules

2-(2-Phenyl-2-tosylvinyl)furan serves as a crucial building block in organic synthesis. Its structure allows for various functionalizations, making it instrumental in the development of complex organic molecules. For instance, it can be utilized in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO4, acidic or basic conditions | Various oxidized derivatives |

| Reduction | LiAlH4, NaBH4 | Alcohols and other reduced forms |

| Substitution | Nucleophiles in DMF or THF | Substituted furan derivatives |

Biological Applications

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent.

Medicinal Applications

Therapeutic Potential

Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases. Its unique structure may allow it to interact with specific biological targets, leading to beneficial pharmacological effects.

Table 2: Potential Therapeutic Uses

| Disease Type | Mechanism of Action | References |

|---|---|---|

| Cancer | Inhibition of B-Raf kinase | |

| Fungal Infections | Disruption of fungal cell wall synthesis | |

| Bacterial Infections | Inhibition of bacterial protein synthesis |

Industrial Applications

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for developing advanced materials such as polymers and coatings. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties for specific industrial applications.

Case Study: Polymer Coatings

Research conducted on polymer coatings incorporating this compound demonstrated enhanced durability and resistance to environmental degradation. These coatings showed superior performance compared to conventional materials, indicating their potential use in protective applications.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-2-tosylvinyl)furan involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents on the furan ring critically determine the compound’s physicochemical behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of 2-Substituted Furan Derivatives

Key Observations :

- Electron-Withdrawing Groups: The tosylvinyl group in this compound imparts greater polarity and stability compared to alkyl (e.g., allyl) or nitrovinyl substituents. This may hinder solubility in non-polar solvents but improve thermal stability .

- Heteroatom Effects : Replacing the furan oxygen with sulfur (as in thiophene analogs) alters electronic density and biological target interactions. For instance, thiophene-containing fentanyl derivatives exhibit distinct pharmacological profiles due to sulfur’s larger atomic radius and polarizability .

Table 2: Reactivity in Cross-Coupling and Cycloaddition Reactions

Key Findings :

- Steric Effects : The bulky tosylvinyl group in this compound could reduce efficiency in cycloaddition reactions compared to smaller substituents like trimethylsilyl or allyl .

- Regioselectivity : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) in furans are highly sensitive to substituent electronics. Electron-withdrawing groups like tosylvinyl may deactivate the furan ring, contrasting with electron-donating aryl groups that enhance reactivity .

Biological Activity

2-(2-Phenyl-2-tosylvinyl)furan is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound is characterized by a furan ring substituted with a phenyl group and a tosylvinyl moiety. The presence of these functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of furan derivatives, including this compound. Furan compounds are known for their ability to inhibit microbial growth through various mechanisms:

- Mechanism of Action : Furan derivatives can disrupt bacterial cell membranes and interfere with metabolic pathways. For example, they may inhibit the activity of key enzymes involved in bacterial metabolism, thereby reducing bacterial viability.

- Case Study : In a study evaluating the antimicrobial effects of various furan derivatives, it was found that certain compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound could possess similar properties due to its structural similarities to other effective furan derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of furan derivatives has also been well-documented:

- Inhibition of Inflammatory Mediators : Compounds like this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammation in various models.

- Research Findings : A study highlighted that certain furan derivatives demonstrated significant COX-2 inhibitory activity comparable to established anti-inflammatory drugs . This suggests that this compound may have therapeutic potential in managing inflammatory conditions.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell membrane integrity | , |

| Anti-inflammatory | Inhibition of COX and LOX | , |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Research Findings

- Antimicrobial Studies : Research indicates that furan derivatives can inhibit the growth of pathogenic bacteria. For instance, derivatives similar to this compound showed promising results against common pathogens, implying potential clinical applications .

- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties revealed that certain furan compounds could significantly reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

- Cytotoxic Studies : Some studies have demonstrated that furan derivatives can induce apoptosis in cancer cell lines, suggesting their possible role as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-phenylvinyl)furan derivatives, and how are their stereoselectivities controlled?

- Methodology : A Feist-Benary cyclization approach is widely used. For example, reacting (2,4-dioxobutylidene)phosphoranes with aldehydes (e.g., benzaldehyde) under basic conditions (nBuLi) yields products like Phenyl-[2-(2-phenylvinyl)furan-3-yl]methanone with high E/Z selectivity (>98:2) . Stereochemical outcomes depend on reaction temperature and the electronic nature of substituents.

- Characterization : Key techniques include 1H/13C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons), IR (C=O stretching at ~1680 cm⁻¹), and HRMS for molecular ion confirmation .

Q. How are computational methods like DFT employed to predict the electronic properties of furan derivatives?

- Approach : Density functional theory (B3LYP/6-31G(d,p)) optimizes ground-state geometries and calculates vibrational frequencies (FT-IR, FT-Raman), UV-Vis absorption maxima, and HOMO-LUMO gaps. These align with experimental data to validate electronic transitions (e.g., π→π* in conjugated systems) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in dimerization kinetics of α-substituted furan derivatives?

- Case Study : For α-methyl-substituted furans, dimerization of o-quinodimethanes (generated via thermolysis) produces mixtures of endo/exo dimers. Conflicting kinetic data arise from competing pathways (e.g., steric hindrance vs. electronic stabilization). Controlled trapping experiments (e.g., Diels-Alder with methyl acrylate) and variable-temperature NMR clarify dominant pathways .

- Resolution : Use kinetic isotope effects (KIEs) or isotopic labeling to distinguish between concerted vs. stepwise mechanisms .

Q. How do substituents (e.g., tosyl groups) influence the reactivity of 2-vinylfurans in cross-coupling reactions?

- Mechanistic Insight : The tosyl group acts as an electron-withdrawing moiety, polarizing the vinyl double bond and enhancing electrophilicity. This facilitates nucleophilic additions or transition metal-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric bulk may reduce yields, necessitating optimized ligands (e.g., bulky phosphines) .

- Data Interpretation : Compare Hammett parameters (σ) of substituents to correlate electronic effects with reaction rates .

Q. What are the limitations of Feist-Benary cyclization for synthesizing polysubstituted furans, and how can they be mitigated?

- Challenges : Steric hindrance from bulky substituents (e.g., tosylvinyl groups) reduces cyclization efficiency. Side reactions (e.g., aldol condensation) compete under prolonged heating.

- Solutions : Use microwave-assisted synthesis to shorten reaction times and minimize decomposition. Alternatively, employ Lewis acids (e.g., FeCl₃) to activate carbonyl intermediates in Friedel-Crafts alkylations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.